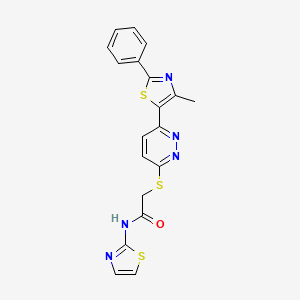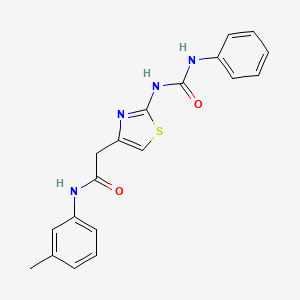
N-(2-ethoxyphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-ethoxyphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a pyridazinyl group, and a thioacetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethoxyphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinyl Intermediate: The pyridazinyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thioacetamide Formation: The thioacetamide linkage is introduced by reacting the pyridazinyl intermediate with a thioacetamide reagent under controlled temperature and pH conditions.
Ethoxyphenyl Substitution: The final step involves the substitution of the ethoxyphenyl group onto the thioacetamide intermediate, often using a coupling reagent and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
“N-(2-ethoxyphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as Grignard reagents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of “N-(2-ethoxyphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N-(2-methoxyphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
- N-(2-chlorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
- N-(2-fluorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
Uniqueness
“N-(2-ethoxyphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide” is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets.
特性
分子式 |
C19H18N4O2S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H18N4O2S/c1-2-25-17-9-4-3-8-16(17)21-18(24)13-26-19-11-10-15(22-23-19)14-7-5-6-12-20-14/h3-12H,2,13H2,1H3,(H,21,24) |
InChIキー |
MBIRUINZKBNPCG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Cyclopentylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11287517.png)
![N-benzyl-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11287524.png)

![N-hexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11287536.png)

![2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11287543.png)
![3-[(4-Fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B11287549.png)
![Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11287554.png)
![Ethyl 4-[({[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11287562.png)
![N-pentyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11287565.png)
![Ethyl 3-[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-YL)acetamido]benzoate](/img/structure/B11287570.png)
![3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11287571.png)
![Ethyl 3-({[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11287577.png)
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11287585.png)
